Globomycin derivative G2A

LspA inhibition FRET assay Enzyme kinetics

Globomycin derivative G2A (Compound G2A, C₃₄H₆₂N₆O₈, MW 682.89) is a cyclic peptide analog of the natural lipodepsipeptide antibiotic globomycin, identified through computational design and synthesis efforts targeting the bacterial lipoprotein signal peptidase II (LspA). The compound functions as a competitive inhibitor of LspA, binding to the active site of this essential aspartyl peptidase that catalyzes prolipoprotein maturation in Gram-negative bacteria.

Molecular Formula C34H62N6O8
Molecular Weight 682.9 g/mol
Cat. No. B15568247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobomycin derivative G2A
Molecular FormulaC34H62N6O8
Molecular Weight682.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H62N6O8/c1-9-11-12-13-14-15-18-40-23(6)34(48)39(8)26(19-21(3)4)31(45)37-28(22(5)10-2)33(47)36-25(20-41)30(44)38-29(24(7)42)32(46)35-17-16-27(40)43/h21-26,28-29,41-42H,9-20H2,1-8H3,(H,35,46)(H,36,47)(H,37,45)(H,38,44)/t22-,23+,24+,25+,26+,28+,29+/m1/s1
InChIKeyJSMNODSZGPXLHM-NPOCSILLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Globomycin Derivative G2A Technical Specifications and Procurement Guide: LspA Inhibitor for Gram-Negative Antimicrobial Research


Globomycin derivative G2A (Compound G2A, C₃₄H₆₂N₆O₈, MW 682.89) is a cyclic peptide analog of the natural lipodepsipeptide antibiotic globomycin, identified through computational design and synthesis efforts targeting the bacterial lipoprotein signal peptidase II (LspA) [1]. The compound functions as a competitive inhibitor of LspA, binding to the active site of this essential aspartyl peptidase that catalyzes prolipoprotein maturation in Gram-negative bacteria [2]. As a research tool compound for LspA pathway investigation and antimicrobial discovery programs, G2A exhibits quantifiable enzyme inhibition (IC₅₀ = 604 nM) and in vitro antibacterial activity against clinically significant Gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii [1].

Globomycin Derivative G2A Differential Selection Rationale: Why Alternative LspA Inhibitors Are Not Interchangeable


Globomycin derivative G2A cannot be substituted with the parent natural product globomycin or alternative synthetic analogs without compromising experimental reproducibility and interpretability. In FRET-based dose-response assays with purified Pseudomonas aeruginosa LspA (40 nM enzyme, 50 μM FRET substrate), G2A and the closely related analog G2d exhibit distinct inhibitory profiles despite structural similarity, demonstrating that even conservative backbone modifications produce non-equivalent pharmacological behavior [1]. Furthermore, globomycin itself suffers from poor metabolic stability and challenging synthetic accessibility that limit its utility in extended in vitro studies and preclude in vivo applications, whereas G2A was designed via computational approaches that prioritize stable cyclic peptide scaffolds [1]. Cross-study data from prior globomycin optimization campaigns reveal that minor residue alterations—such as ester replacement, lipophilic tail modification, and charged moiety incorporation—produce compounds with MIC values ranging over two orders of magnitude (from >100 μg/mL to sub-μg/mL levels) against wild-type E. coli [2], underscoring that each globomycin analog represents a distinct chemical entity with non-predictable activity profiles.

Globomycin Derivative G2A Performance Metrics: Quantitative Differentiation Data for Scientific Procurement Decisions


Globomycin Derivative G2A Enzyme Inhibition Potency: Direct Comparison with Parent Globomycin

In a direct head-to-head FRET dose-response assay using purified Pseudomonas aeruginosa LspA, globomycin derivative G2A demonstrates enzyme inhibition activity within the same functional range as the parent compound globomycin. The assay measured inhibitor concentrations from 0–3,000 nM against 40 nM PaLspA with 50 μM FRET substrate [1]. While globomycin exhibits an IC₅₀ of 640 ± 160 nM against P. aeruginosa LspA in gel-shift assays [2], G2A shows an IC₅₀ of 604 nM under comparable biochemical conditions [1]. This indicates that the computationally designed cyclic peptide scaffold of G2A preserves target engagement capability while offering distinct structural features relative to the natural product.

LspA inhibition FRET assay Enzyme kinetics

Globomycin Derivative G2A Antibacterial Spectrum: MIC Comparison Across Gram-Negative Pathogens

Globomycin derivative G2A exhibits inhibitory activity against multiple clinically relevant Gram-negative species with minimum inhibitory concentrations (MICs) ranging from 12.5 to 32 μg/mL against E. coli, P. aeruginosa, and A. baumannii [1]. In contrast, the parent compound globomycin shows no measurable antibacterial activity against P. aeruginosa (MIC >100 μg/mL) and similarly lacks activity against S. aureus (MIC >100 μg/mL) under comparable microdilution assay conditions [2]. While cross-study comparisons require caution due to potential variations in bacterial strains and culture conditions, the >3-fold reduction in MIC for G2A against P. aeruginosa relative to globomycin (>100 μg/mL vs. 12.5–32 μg/mL) suggests functionally meaningful improvement in antibacterial spectrum coverage.

Antibacterial activity Gram-negative bacteria MIC determination

Globomycin Derivative G2A Structural Differentiation: Computationally Designed Scaffold versus Natural Product

Unlike globomycin and its conventional semisynthetic derivatives, G2A was generated through computational de novo design of cyclic peptide macrocycles rather than modification of the natural lipodepsipeptide scaffold [1]. The Craven et al. design pipeline harnessed Rosetta-based computational modeling to generate stable cyclic peptide analogues of globomycin, requiring synthesis and testing of only 12 peptides to identify potent inhibitors—a substantial reduction from traditional high-throughput screening approaches [1]. This design strategy addresses the inherent metabolic instability of globomycin's ester-containing depsipeptide backbone, which has historically limited the utility of natural product-derived LspA inhibitors in extended in vitro studies and precluded in vivo applications [2].

De novo design Cyclic peptide Chemical stability

Globomycin Derivative G2A A. baumannii Activity: Addressing Unmet Need Against ESKAPE Pathogens

G2A demonstrates quantifiable in vitro activity against Acinetobacter baumannii with MIC values in the range of 12.5–32 μg/mL [1]. This activity against A. baumannii is noteworthy within the globomycin analog class, as the parent compound globomycin has not been reported to exhibit meaningful activity against this pathogen. The natural product's antibacterial spectrum is largely restricted to enteric Gram-negative bacteria, with the ester-containing depsipeptide scaffold lacking sufficient potency against non-fermenter species including A. baumannii and P. aeruginosa [2]. Activity against A. baumannii—a carbapenem-resistant ESKAPE pathogen designated by WHO as a Priority 1 (Critical) target for new antibiotic development—represents a significant point of differentiation for G2A relative to the parent globomycin and many earlier-generation analogs.

Acinetobacter baumannii ESKAPE pathogens Antimicrobial resistance

Globomycin Derivative G2A Research Applications: Evidence-Based Experimental Scenarios for LspA Inhibitor Procurement


Biochemical Characterization of LspA Enzymology and Inhibitor Mechanism Studies

For laboratories investigating the enzymatic mechanism of bacterial lipoprotein signal peptidase II, G2A provides a validated tool compound with an IC₅₀ of 604 nM in FRET-based activity assays against P. aeruginosa LspA [1]. The compound's computationally designed cyclic peptide scaffold offers enhanced chemical stability compared to the ester-containing natural product globomycin, enabling more reproducible results in multi-hour biochemical assays and facilitating co-crystallization trials for structure-based drug design efforts [1]. This application is supported by the crystal structure of globomycin bound to LspA at 2.8 Å resolution, which establishes the structural framework for understanding inhibitor binding to the LspA active site [2].

Antibacterial Susceptibility Testing Against Clinical Gram-Negative Isolates

Investigators screening compound libraries against multidrug-resistant Gram-negative pathogens can employ G2A as a positive control or reference LspA inhibitor with quantifiable activity against E. coli, P. aeruginosa, and A. baumannii (MIC range 12.5–32 μg/mL) [1]. The compound's activity against A. baumannii and P. aeruginosa—both WHO Priority 1 (Critical) ESKAPE pathogens—distinguishes it from globomycin, which lacks activity against P. aeruginosa (MIC >100 μg/mL) [3]. G2A can serve as a benchmark compound when evaluating novel LspA inhibitors in microdilution assays against wild-type and resistant clinical isolates.

SAR and Lead Optimization Programs Targeting the Lipoprotein Biosynthetic Pathway

Medicinal chemistry teams pursuing structure-activity relationship studies on the globomycin pharmacophore can utilize G2A as a reference compound representing the computationally designed cyclic peptide scaffold. Unlike semisynthetic globomycin derivatives generated through modification of the natural product, G2A was developed via de novo computational design that harnessed Rosetta-based modeling to generate stable cyclic peptide macrocycles, requiring synthesis of only 12 peptides to identify potent inhibitors [1]. This approach establishes G2A as a distinct chemotype within the globomycin analog family and provides a valuable comparator for evaluating novel synthetic LspA inhibitors. Prior optimization campaigns have demonstrated that globomycin analogs can achieve E. coli MIC values as low as 0.78 μM, suggesting that further refinement of the G2A scaffold may yield improved potency [4].

Mode-of-Action Studies and Resistance Mechanism Investigation

For researchers exploring bacterial resistance mechanisms to LspA inhibitors, G2A provides a structurally defined tool compound with well-characterized target engagement (IC₅₀ = 604 nM) and antibacterial activity against multiple Gram-negative species [1]. The compound can be employed in resistance selection experiments, target validation studies using LspA overexpression or knockout strains, and phenotypic profiling against efflux pump mutants. Prior studies with globomycin analogs have revealed that TolC-dependent efflux and lirL-mediated resistance are important determinants of susceptibility, and G2A offers a chemically stable alternative to globomycin for extending these investigations [2] [5].

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